Ethyl tetracosanoate

Vue d'ensemble

Description

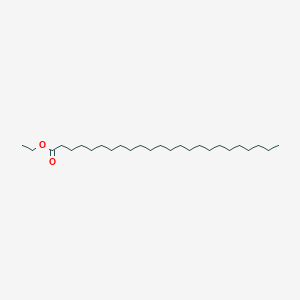

Ethyl tetracosanoate, also known as ethyl lignocerate or tetracosanoic acid ethyl ester, is an organic compound with the molecular formula C26H52O2. It is a colorless to pale yellow oily liquid with a special odor. This compound is an ester derived from lignoceric acid and ethanol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl tetracosanoate is typically synthesized through the esterification of lignoceric acid with ethanol. The reaction involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction can be represented as:

C24H48O2 (lignoceric acid) + C2H5OH (ethanol) → C26H52O2 (ethyl tetracosanoate) + H2O

Industrial Production Methods: In industrial settings, this compound is produced by extracting lignoceric acid from wood tar. The extracted lignoceric acid is then reacted with ethanol under controlled conditions to yield this compound .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield lignoceric acid and ethanol.

Reduction: It can be reduced to the corresponding alcohol, tetracosanol, using reducing agents such as lithium aluminum hydride.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Transesterification: Methanol or other alcohols in the presence of a catalyst like sodium methoxide.

Major Products Formed:

Hydrolysis: Lignoceric acid and ethanol.

Reduction: Tetracosanol.

Transesterification: Different esters depending on the alcohol used.

Applications De Recherche Scientifique

Ethyl tetracosanoate has various applications in scientific research:

Chemistry: Used as a reference material in gas chromatography and mass spectrometry.

Biology: Studied for its role in lipid metabolism and as a component of cell membranes.

Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

Industry: Utilized in the production of cosmetics, lubricants, and as a plasticizer

Mécanisme D'action

The mechanism of action of ethyl tetracosanoate involves its incorporation into lipid bilayers of cell membranes, affecting membrane fluidity and function. It can also interact with specific enzymes involved in lipid metabolism, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Methyl tetracosanoate: An ester of lignoceric acid with methanol.

Ethyl hexacosanoate: An ester of hexacosanoic acid with ethanol.

Ethyl octacosanoate: An ester of octacosanoic acid with ethanol.

Comparison: this compound is unique due to its specific chain length and the presence of an ethyl ester group. This gives it distinct physical and chemical properties compared to other similar esters. For example, this compound has a higher molecular weight and melting point compared to mthis compound .

Activité Biologique

Ethyl tetracosanoate, a long-chain fatty acid ester, has garnered interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound (C26H52O2) is an ester formed from tetracosanoic acid (also known as lignoceric acid) and ethanol. It is characterized by a long hydrocarbon chain which contributes to its hydrophobic nature. The compound's structure can be represented as follows:

where for tetracosanoate.

1. Anticancer Activity

Recent studies have indicated that long-chain fatty acid esters, including this compound, exhibit significant anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines.

- Case Study : A study on the cytotoxic effects of long-chain fatty acids demonstrated that this compound had an IC50 value of approximately 50 µg/mL against HeLa cells, suggesting potent anticancer activity .

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Long-chain fatty acids are known to modulate inflammatory pathways and may inhibit the production of pro-inflammatory cytokines.

- Research Findings : In a study assessing the anti-inflammatory effects of various fatty acids, this compound significantly reduced levels of TNF-α and IL-6 in LPS-stimulated macrophages . This suggests a mechanism where this compound may inhibit the NF-κB pathway.

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. The results indicated that it possesses moderate antioxidant activity, which may contribute to its overall biological efficacy.

- Data Summary :

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 45% | 100 |

| Standard Antioxidant | 85% | 20 |

The biological activity of this compound may be attributed to several mechanisms:

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and affecting receptor signaling.

- Gene Expression Modulation : this compound may influence gene expression related to apoptosis and inflammation through pathways involving PPARs (Peroxisome Proliferator-Activated Receptors) .

Propriétés

IUPAC Name |

ethyl tetracosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-4-2/h3-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXFYSSXNQQBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179384 | |

| Record name | Ethyl tetracosanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24634-95-5 | |

| Record name | Ethyl tetracosanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024634955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24634-95-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl tetracosanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl Tetracosanoate being found in the seeds of Pentaclethra macrophylla?

A1: The presence of this compound in Pentaclethra macrophylla seeds is notable due to the seed's traditional use in food and medicine. The study by [] demonstrated that fermentation of these seeds increased the content of linoleic acid, another fatty acid with potential health benefits. This suggests fermentation could also impact this compound levels, potentially enhancing the nutritional and medicinal value of the seeds.

Q2: Beyond Pentaclethra macrophylla, are there other natural sources of this compound?

A2: Yes, this compound has been identified in other plant sources. For example, it was found as a constituent of the volatile compounds in the grape hybrid cultivar Othello (Vitis vinifera x (Vitis labrusca x Vitis riparia)) []. This highlights the presence of this compound in diverse plant species.

Q3: Has this compound been isolated and characterized from natural sources?

A3: Yes, this compound has been successfully isolated and characterized. In a study investigating Tinospora oblongifolia, researchers isolated a new ceramide, 2,3-dihydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyicosan-2-yl]tetracosanamide, alongside known compounds including this compound []. This isolation enabled further structural characterization and investigation of its potential biological activities.

Q4: What is the connection between this compound and 2-[4'-hydroxyphenyl]-ethanol?

A4: Research has shown that this compound can exist as an esterified form of 2-[4'-hydroxyphenyl]-ethanol. In a study on Buddleja cordata subsp. cordata, scientists identified a mixture of ten new long-chain esters of 2-[4'-hydroxyphenyl]-ethanol, including this compound []. This finding suggests potential biosynthetic pathways and interactions between these compounds within the plant.

Q5: How is this compound detected and quantified in complex mixtures?

A5: Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for analyzing this compound in complex mixtures. This technique was employed to identify and quantify this compound in the seed oil of Brachystegia eurycoma []. The study highlights the sensitivity and accuracy of GC-MS in analyzing the composition of natural products containing this compound.

Q6: What can be learned from the presence of this compound and squalene in Drypetes cumingii?

A6: The identification of both this compound and squalene, a triterpene with various biological activities, in Drypetes cumingii suggests a potential synergistic relationship between these compounds []. Further research is needed to explore potential combined effects and their ecological relevance within the plant.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.